6-Fluoroindole-2-carboxylic acid

Lipophilicity Drug Design Permeability

Researchers optimizing CNS candidates or metal-based anticancer agents often face SAR divergence when interchanging 5-fluoro and 6-fluoro regioisomers due to unverified logP and pKa differences. 6-Fluoroindole-2-carboxylic acid resolves this with precise, measurable differentiation: • 1.05 logP unit lower than the 5-fluoro isomer (logP 1.0-1.5 vs 2.4), reducing non-specific tissue binding and increasing free fraction in plasma protein binding assays. • Enhanced acidity (pKa 3.455 vs 4.44 for parent indole-2-carboxylic acid) increases deprotonated carboxylate availability for Cu²⁺ coordination at physiological pH, yielding binuclear complexes with >90% inhibition of MDA-MB-231 and MCF-7 breast cancer cells at 20 µM. • Direct anticancer hit activity: IC50 1.0 µM against HT-29 colorectal adenocarcinoma cells. Supplied in 250 mg to 25 g research quantities; in stock for immediate dispatch.

Molecular Formula C9H6FNO2
Molecular Weight 179.15 g/mol
CAS No. 3093-97-8
Cat. No. B1308527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoroindole-2-carboxylic acid
CAS3093-97-8
Molecular FormulaC9H6FNO2
Molecular Weight179.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)NC(=C2)C(=O)O
InChIInChI=1S/C9H6FNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,(H,12,13)
InChIKeyLRTIKMXIKAOCDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoroindole-2-carboxylic acid: Physicochemical Baseline


6-Fluoroindole-2-carboxylic acid (CAS 3093-97-8, C₉H₆FNO₂, MW 179.15) is a fluorinated indole-2-carboxylic acid derivative featuring a fluorine atom at the 6-position of the indole ring. It is a white to off-white crystalline powder with a melting point (decomposition) of approximately 246 °C . The fluorine substitution at the 6-position confers distinct electronic and steric properties compared to other regioisomers and the parent indole-2-carboxylic acid, making it a versatile building block in medicinal chemistry, materials science, and coordination chemistry . Unlike broad-spectrum indole-2-carboxylic acid analogs, the 6-fluoro derivative possesses quantifiable differentiation in lipophilicity, acidity, and biological target engagement that directly influences its suitability for specific synthetic and pharmacological applications.

6-Fluoroindole-2-carboxylic acid: Non-Interchangeability with Analogs


Indole-2-carboxylic acids with halogen substitutions at positions 5 or 6 exhibit potent competitive antagonism at the NMDA receptor glycine binding site [1]; however, the specific position of the substituent critically governs physicochemical parameters such as lipophilicity (logP) and acidity (pKa), which in turn control metal chelation efficiency, membrane permeability, and synthetic derivatization pathways. The 5-fluoro and 6-fluoro isomers display markedly different electronic environments that influence the zwitterionic equilibrium and fluorescence emission profiles . Interchanging these regioisomers without verifying the target logP or pKa can lead to divergent solubility, cellular uptake, and off-target binding profiles, undermining experimental reproducibility and structure-activity relationship (SAR) studies. The quantitative evidence below demonstrates exactly where the 6-fluoro variant differs from its closest comparators in measurable, functionally relevant terms.

6-Fluoroindole-2-carboxylic acid: Differential Evidence vs. Analogs


Lipophilicity Control: 6-Fluoro vs. 5-Fluoro Isomer

The 6-fluoroindole-2-carboxylic acid has a measured logP value of 1.35 , whereas the 5-fluoroindole-2-carboxylic acid isomer exhibits a significantly higher XlogP of 2.4 [1]. The parent indole-2-carboxylic acid reports a logP of 2.13 [2]. The 0.78–1.05 logP unit difference between the 6-fluoro and 5-fluoro isomers predicts a roughly 6- to 11-fold difference in octanol-water partition coefficient, directly impacting membrane permeability and bioavailability.

Lipophilicity Drug Design Permeability

Enhanced Acidity: pKa Comparison with Analogs

The experimentally determined pKa of 6-fluoroindole-2-carboxylic acid is 3.455 , compared to a predicted pKa of 4.27 for 5-fluoroindole-2-carboxylic acid and 4.44 for indole-2-carboxylic acid . The 6-fluoro substitution lowers the pKa by approximately 0.8–1.0 units, meaning that at physiological pH (7.4), the 6-fluoro compound is present in its anionic carboxylate form to a greater extent than its comparators.

pKa Ionization State Metal Chelation

Cytotoxicity in HT-29 Colorectal Cancer Cells

6-Fluoroindole-2-carboxylic acid inhibits the growth of HT-29 human colorectal adenocarcinoma cells with an IC50 value of 1.0 μM . By contrast, the parent indole-2-carboxylic acid is primarily characterized as a lipid peroxidation inhibitor and HIV-1 integrase scaffold with no reported sub-100 μM cytotoxicity against HT-29 cells . This represents a >100-fold differential in antiproliferative potency attributable to the 6-fluoro substitution.

Cytotoxicity HT-29 Antitumor

Copper(II) Complex: Breast Cancer Cell Inhibition

The copper(II) binuclear complex of 6-fluoroindole-2-carboxylic acid demonstrates >90% growth inhibition against MDA-MB-231 and MCF-7 breast cancer cell lines at 20 μM concentration . For comparison, the copper(II) complex of the parent indole-2-carboxylic acid (ICA-Cu) also achieves >90% inhibition at 20 μM but exhibits an IC50 of 5.43 μM against MDA-MB-231 and 5.69 μM against MCF-7 [1]. While the 6-fluoro derivative's IC50 has not been independently determined, the fluorine substitution provides additional synthetic handles for tuning the electronic environment of the metal center.

Copper Complex Breast Cancer MDA-MB-231

Triindole-Based OFETs via Decarboxylative Coupling

6-Fluoroindole-2-carboxylic acid undergoes palladium-catalyzed decarboxylative self-coupling to form triindoles, which function as organic semiconductors with a field-effect mobility of 0.03 cm² V⁻¹ s⁻¹ in OFET devices . This specific reactivity exploits the 2-carboxylic acid functionality in combination with the 6-fluoro substituent. While generic indole-2-carboxylic acids also participate in similar decarboxylative couplings [1], the 6-fluoro derivative has been explicitly utilized for triindole-based semiconductor fabrication, distinguishing it from 5-fluoro and 6-chloro analogs that are primarily employed in pharmacological studies.

Triindoles OFET Decarboxylative Coupling

6-Fluoroindole-2-carboxylic acid: Application Scenarios


Lead Optimization via Lipophilicity Control

Research teams optimizing CNS drug candidates or kinase inhibitors where logP values near 1.0–1.5 are desired for balancing blood-brain barrier penetration with aqueous solubility should select 6-fluoroindole-2-carboxylic acid over the 5-fluoro isomer (logP = 2.4). The 1.05 logP unit difference predicts substantially lower non-specific tissue binding and higher free fraction in plasma protein binding assays . This is particularly relevant for programs targeting the NMDA receptor glycine site, where both 5- and 6-fluoroindole-2-carboxylic acid scaffolds are validated pharmacophores [1], but the 6-fluoro variant offers a distinct lipophilicity window.

Cu(II) Anticancer Complex Synthesis with Tunable Affinity

Investigators developing metal-based anticancer agents can leverage the enhanced acidity (pKa = 3.455) of 6-fluoroindole-2-carboxylic acid to increase the fraction of deprotonated carboxylate available for Cu²⁺ coordination at physiological pH, compared to the parent indole-2-carboxylic acid (pKa = 4.44) . The resulting binuclear copper(II) complex has demonstrated >90% inhibition of MDA-MB-231 and MCF-7 breast cancer cells at 20 μM, establishing a direct path from ligand procurement to biologically active metal complex [1]. The 6-fluoro substitution also provides a spectroscopic handle (¹⁹F NMR) for tracking complex formation and stability.

Cytotoxicity Screening in HT-29 Colorectal Cancer

For academic or industrial screening programs focused on colorectal adenocarcinoma, 6-fluoroindole-2-carboxylic acid offers immediate utility as a hit compound with an IC50 of 1.0 μM against HT-29 cells . Unlike the parent indole-2-carboxylic acid, which lacks significant intrinsic cytotoxicity and requires extensive derivatization for anticancer activity [1], the 6-fluoro derivative can serve as a direct starting point for SAR expansion or as a reference compound in comparative cytotoxicity panels.

Fabrication of Triindole-Based OFETs

Materials scientists and device engineers developing organic semiconductors should procure 6-fluoroindole-2-carboxylic acid for its demonstrated utility in palladium-catalyzed decarboxylative triindole synthesis, yielding hole-transport materials with measured field-effect mobility of 0.03 cm² V⁻¹ s⁻¹ . This application differentiates the 6-fluoro derivative from its regioisomers (5-fluoro, 6-chloro) which are primarily documented in pharmacological contexts rather than organic electronics [1]. Procurement of the 6-fluoro isomer specifically enables access to this class of triindole semiconductors.

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